molecular formula C12H11AsO B14738125 Diphenylarsinous acid CAS No. 6217-24-9

Diphenylarsinous acid

Cat. No.: B14738125
CAS No.: 6217-24-9
M. Wt: 246.14 g/mol
InChI Key: BCAYVPQNDJXTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a derivative of arsenic and is characterized by the presence of two phenyl groups attached to an arsenic atom, which is also bonded to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylarsinous acid can be synthesized through several methods. One common method involves the reaction of diphenylarsine chloride with water or a hydroxide source. The reaction can be represented as follows:

(C6H5)2AsCl+H2O(C6H5)2AsOH+HCl\text{(C}_6\text{H}_5\text{)}_2\text{AsCl} + \text{H}_2\text{O} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{AsOH} + \text{HCl} (C6​H5​)2​AsCl+H2​O→(C6​H5​)2​AsOH+HCl

In this reaction, diphenylarsine chloride reacts with water to produce this compound and hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the complete conversion of the starting material .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to achieve high yields and purity of the final product. Additionally, purification steps such as recrystallization or distillation may be employed to obtain this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Diphenylarsinous acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

  • Oxidation: : this compound can be oxidized to diphenylarsinic acid. The oxidation can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    (C6H5)2AsOH+H2O2(C6H5)2AsO2H+H2O\text{(C}_6\text{H}_5\text{)}_2\text{AsOH} + \text{H}_2\text{O}_2 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{AsO}_2\text{H} + \text{H}_2\text{O} (C6​H5​)2​AsOH+H2​O2​→(C6​H5​)2​AsO2​H+H2​O

  • Reduction: : Reduction of this compound can lead to the formation of diphenylarsine. Reducing agents such as sodium borohydride can be used for this purpose.

    (C6H5)2AsOH+NaBH4(C6H5)2AsH+NaBO2+H2\text{(C}_6\text{H}_5\text{)}_2\text{AsOH} + \text{NaBH}_4 \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{AsH} + \text{NaBO}_2 + \text{H}_2 (C6​H5​)2​AsOH+NaBH4​→(C6​H5​)2​AsH+NaBO2​+H2​

  • Substitution: : this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with halogens can produce diphenylarsine halides.

    (C6H5)2AsOH+HCl(C6H5)2AsCl+H2O\text{(C}_6\text{H}_5\text{)}_2\text{AsOH} + \text{HCl} \rightarrow \text{(C}_6\text{H}_5\text{)}_2\text{AsCl} + \text{H}_2\text{O} (C6​H5​)2​AsOH+HCl→(C6​H5​)2​AsCl+H2​O

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride

    Substitution: Hydrochloric acid, bromine

Major Products

    Oxidation: Diphenylarsinic acid

    Reduction: Diphenylarsine

    Substitution: Diphenylarsine halides

Scientific Research Applications

Diphenylarsinous acid has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organoarsenic compounds.

    Biology: Studies have investigated its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: Research has explored its potential use in developing therapeutic agents, particularly in the context of arsenic-based drugs.

    Industry: It is used in the production of certain chemicals and materials, including catalysts and polymers.

Mechanism of Action

The mechanism of action of diphenylarsinous acid involves its interaction with various molecular targets and pathways. In biological systems, it can interact with proteins and enzymes, potentially inhibiting their function. The compound’s ability to form complexes with thiol groups in proteins is a key aspect of its mechanism .

Comparison with Similar Compounds

Diphenylarsinous acid can be compared with other organoarsenic compounds such as diphenylarsinic acid and phenylarsonic acid .

    Diphenylarsinic acid: This compound is an oxidized form of this compound and has similar chemical properties but different reactivity.

    Phenylarsonic acid: This compound contains only one phenyl group attached to the arsenic atom and exhibits different chemical behavior compared to this compound.

Conclusion

This compound is a versatile organoarsenic compound with significant applications in various scientific fields. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and a subject of interest in biological and medical research.

Properties

CAS No.

6217-24-9

Molecular Formula

C12H11AsO

Molecular Weight

246.14 g/mol

IUPAC Name

diphenylarsinous acid

InChI

InChI=1S/C12H11AsO/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,14H

InChI Key

BCAYVPQNDJXTHT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[As](C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.